1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate
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Overview
Description
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate typically involves the reaction of pyrrolidine derivatives with carbamates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. This compound induces apoptosis and accumulates mainly in the nucleus and mitochondria. It also exerts remarkable antimigratory and antiangiogenic properties, and has a potent cytotoxic effect against certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Shares a similar pyrrolidine-2,5-dione core structure.
Ethosuximide: A known anticonvulsant with a similar structural framework.
Levetiracetam: Another anticonvulsant with structural similarities.
Uniqueness
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to induce apoptosis and its cytotoxic effects against cancer cells make it particularly noteworthy in medicinal research .
Properties
CAS No. |
2913241-18-4 |
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Molecular Formula |
C15H16N4O7 |
Molecular Weight |
364.31 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(pyridin-3-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11N3O4.C4H5NO3/c15-9-3-4-10(16)14(9)18-11(17)13-7-8-2-1-5-12-6-8;6-3-1-2-4(7)5(3)8/h1-2,5-6H,3-4,7H2,(H,13,17);8H,1-2H2 |
InChI Key |
KBPDOKAPEKCHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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